3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Brand Name: Vulcanchem
CAS No.: 2097868-76-1
VCID: VC4590595
InChI: InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19)
SMILES: CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2
Molecular Formula: C14H24N4O
Molecular Weight: 264.373

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

CAS No.: 2097868-76-1

Cat. No.: VC4590595

Molecular Formula: C14H24N4O

Molecular Weight: 264.373

* For research use only. Not for human or veterinary use.

3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea - 2097868-76-1

Specification

CAS No. 2097868-76-1
Molecular Formula C14H24N4O
Molecular Weight 264.373
IUPAC Name 1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea
Standard InChI InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19)
Standard InChI Key RNAOYBTTXYICIH-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2

Introduction

Structural and Molecular Characteristics

Core Functional Groups

The molecule features three distinct components:

  • Urea linkage (NHCONH-\text{NH}-\text{CO}-\text{NH}-): A planar, hydrogen-bond-donating/accepting group critical for intermolecular interactions.

  • tert-Butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3): A bulky, electron-donating substituent that enhances lipophilicity and steric shielding .

  • 4-(1H-Pyrazol-1-yl)cyclohexyl: A six-membered aliphatic ring substituted with a pyrazole heterocycle, introducing conformational flexibility and π-π stacking potential.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC14H24N4O\text{C}_{14}\text{H}_{24}\text{N}_4\text{O}
Molecular Weight264.37 g/mol
IUPAC Name1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea
SMILESCC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2
InChIKeyRNAOYBTTXYICIH-UHFFFAOYSA-N

Synthesis and Derivatives

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous methods for tert-butyl-protected pyrazole-urea derivatives suggest the following steps :

  • Boc Protection: Reacting 4-iodopyrazole with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and triethylamine to form a Boc-protected intermediate (yield: 90–98%) .

  • Cyclohexyl Functionalization: Coupling the protected pyrazole to a cyclohexylamine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling.

  • Urea Formation: Reacting tert-butyl isocyanate with the amine-functionalized intermediate under anhydrous conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, Et₃N, THF, 20–35°C90–98%
Cyclohexyl CouplingPd(Ph₃P)₄, Hexamethylditin, 78°C75%
Urea Formationtert-Butyl isocyanate, DCMNot Reported

Structural Analogues

Key derivatives include:

  • 1-[3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-{3-[(6-nitroquinolin-4-yl)amino]phenyl}urea (PubChem CID: 44462688): A kinase inhibitor candidate with a similar urea-pyrazole core .

  • 1-tert-Butyl-3-(1H-pyrazol-4-ylmethyl)urea (PubChem CID: 60970862): Demonstrates the modularity of urea-pyrazole conjugates in drug design .

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions indicate:

  • LogP: ~2.8 (moderate lipophilicity due to tert-butyl and cyclohexyl groups).

  • Aqueous Solubility: Likely <1 mg/mL, necessitating DMSO or ethanol for in vitro studies.
    The urea group’s hydrolytic susceptibility under acidic/basic conditions mandates storage at neutral pH and low temperatures .

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 1.28 ppm (s, 9H, tert-butyl).

    • δ 3.40–3.80 ppm (m, 1H, cyclohexyl CH adjacent to urea).

    • δ 7.60–8.20 ppm (pyrazole protons) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~3300 cm⁻¹ (N-H) .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current coupling steps for pyrazole intermediates yield ≤75%, necessitating catalyst screening (e.g., Buchwald-Hartwig conditions) .

  • Stereocontrol: The cyclohexyl ring’s stereochemistry may influence bioactivity, requiring chiral resolution techniques .

Biological Evaluation

Priority studies include:

  • Kinase Profiling: Assess inhibition against a panel of 50+ kinases.

  • ADMET Properties: Plasma stability, CYP450 inhibition, and hepatotoxicity.

Computational Modeling

  • Docking Studies: Predict binding modes to Aurora kinase A or JAK2.

  • QSAR: Correlate substituent effects (e.g., tert-butyl vs. cyclopropyl) with activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator